(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR
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Overview
Description
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR, is a chemical compound that belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt involves a multi-step process. One common method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: The intermediate product undergoes hydrazonation to form a hydrazone derivative.
Cyclization: The hydrazone derivative is then cyclized to form the pyrrolo[2,1-c][1,2,4]triazole core.
Reduction: The final step involves the reduction of the cyclized product to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potent inhibitor of necroptosis, a form of programmed cell death. The compound interacts with key proteins and enzymes involved in the necroptosis pathway, thereby inhibiting the process and potentially mitigating related inflammatory and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but may have different functional groups and properties.
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: A derivative with a piperidine group, studied for its unique properties
Uniqueness
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt is unique due to its specific trifluoroacetate salt form, which may confer distinct chemical and physical properties. Its potential as a necroptosis inhibitor also sets it apart from other similar compounds, highlighting its significance in scientific research .
Properties
Molecular Formula |
C8H11F3N4O2 |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N4.C2HF3O2/c7-4-6-9-8-5-2-1-3-10(5)6;3-2(4,5)1(6)7/h1-4,7H2;(H,6,7) |
InChI Key |
DVTSZAVCYXJOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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